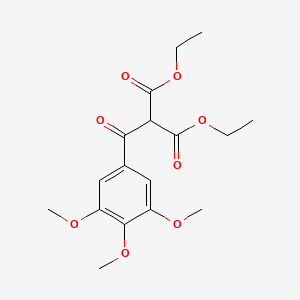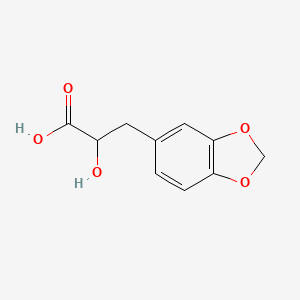
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid is an organic compound that features a benzodioxole ring attached to a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid typically involves the reaction of 1,3-benzodioxole with a suitable precursor to introduce the hydroxypropanoic acid group. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Oxidation of the hydroxy group yields a ketone or aldehyde.
Reduction: Reduction of the carboxylic acid group produces an alcohol.
Substitution: Substitution reactions on the benzodioxole ring can introduce various functional groups, depending on the electrophile used.
科学研究应用
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules and tubulin, leading to the disruption of cell division .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
2-Hydroxypropanoic acid:
Benzo[d][1,3]dioxole derivatives: These compounds have variations in the substituents on the benzodioxole ring.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid is unique due to the combination of the benzodioxole ring and the hydroxypropanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or more common analogs.
属性
CAS 编号 |
949-14-4 |
|---|---|
分子式 |
C10H10O5 |
分子量 |
210.18 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H10O5/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7,11H,3,5H2,(H,12,13) |
InChI 键 |
YXQUWVVBVQJDCK-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)


![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
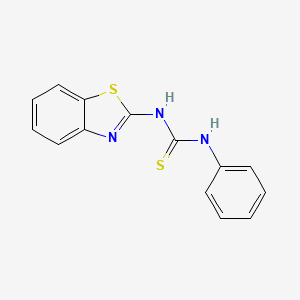
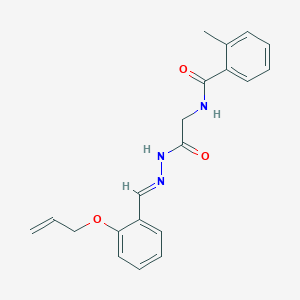
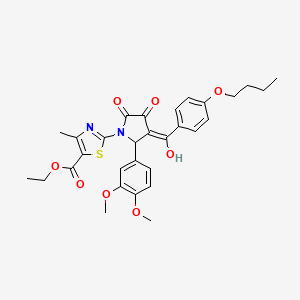
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)


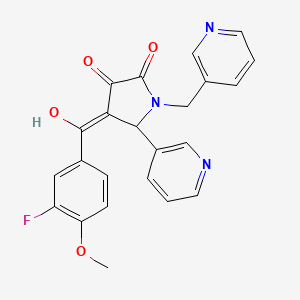
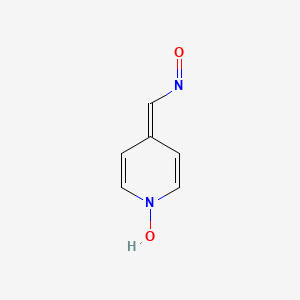
![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)
